molecular formula C107H153N27O26 B8249358 Galanin Receptor Ligand M35

Galanin Receptor Ligand M35

Cat. No. B8249358
M. Wt: 2233.5 g/mol
InChI Key: JWMXJVFGTXYBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanin Receptor Ligand M35 is a useful research compound. Its molecular formula is C107H153N27O26 and its molecular weight is 2233.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galanin Receptor Ligand M35 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin Receptor Ligand M35 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Binding and Antagonist Actions

M35, a chimeric peptide, demonstrates high-affinity binding as a galanin receptor antagonist. It exhibits dual effects on galanin-mediated processes, acting as both an antagonist and an agonist in different systems, such as the rat spinal cord, rat hippocampus, and isolated mouse pancreatic islets (Kask et al., 1995).

2. Role in Neuronal Growth

M35 can enhance neurite outgrowth from cultured adult mouse dorsal root ganglion neurons, displaying agonistic effects in the absence of endogenous galanin. This finding suggests its potential role in neural regeneration or neural growth studies (Mahoney, Hosking, & Wynick, 2003).

3. Inhibition of Insulin Secretion

Research indicates M35 specifically counteracts the inhibitory action of galanin on insulin secretion in isolated mouse islets, demonstrating its specificity as a galanin receptor antagonist in insulin-producing cells (Gregersen et al., 1993).

4. Antidepressant-like Effects

M35 can block the antidepressant-like effects of certain galanin receptor agonists in depression models, highlighting its potential for research in neuropsychiatric conditions (Saar et al., 2013).

5. Modulation of Acetylcholine Release

M35 partially blocks the galanin-evoked acetylcholine release in the striatum. It's a mixed agonist-antagonist in vivo in the rat striatum, suggesting its utility in studying cholinergic systems (Ogren et al., 1993).

6. Impact on Adenylate Cyclase Activity

M35, among other chimeric peptides, can antagonize the inhibitory effect of galanin on basal adenylate cyclase activity in rat ventral hippocampal membranes, indicating its potential application in studies of signal transduction pathways (Valkna et al., 1995).

7. Influence on Insulin Sensitivity

M35's administration in the cerebral ventricle of diabetic rats attenuates insulin sensitivity in myocytes, suggesting a role in understanding central neuropeptide modulation of metabolic processes (Bu et al., 2013).

8. Feeding and Behavioral Regulation

M35 attenuates the reduction of food intake induced by galnon, a galanin receptor ligand, pointing to its potential in studies related to eating disorders and other behavioral processes (Abramov et al., 2004).

properties

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[2-[2-[[2-[[1-[[1-[2-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXJVFGTXYBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H153N27O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanin Receptor Ligand M35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.